N-(2-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
N-(2-Methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic acetamide derivative featuring a 2-methoxyphenyl group linked to a dihydropyridinone scaffold substituted with a pyrrolidine sulfonyl moiety. The pyrrolidine sulfonyl group enhances solubility and binding interactions with biological targets, while the 2-methoxy substituent on the phenyl ring may influence electronic and steric properties critical for activity .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-26-16-7-3-2-6-15(16)19-17(22)13-20-12-14(8-9-18(20)23)27(24,25)21-10-4-5-11-21/h2-3,6-9,12H,4-5,10-11,13H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKZIKDIWSSLIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 2-methoxyaniline, pyrrolidine, and acetic anhydride. The synthesis may proceed through the following steps:
Formation of the Acetamide Group: 2-methoxyaniline reacts with acetic anhydride to form N-(2-methoxyphenyl)acetamide.
Introduction of the Pyrrolidine Sulfonyl Group: Pyrrolidine is sulfonylated using a sulfonyl chloride reagent to form pyrrolidine sulfonamide.
Cyclization and Formation of the Dihydropyridinone Moiety: The intermediate compounds undergo cyclization and oxidation reactions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features and Pharmacological Data
Key Comparative Insights
Substituent Effects on Activity
- Pyrrolidine vs. Piperidine Sulfonyl Groups: The target compound’s pyrrolidine sulfonyl group (5-membered ring) may offer better conformational flexibility and binding kinetics compared to piperidine (6-membered ring) in compound 37.
- Phenyl Substituents : Replacing the 2-methoxyphenyl group with a 3-methylphenyl (as in ) reduces steric bulk but may diminish hydrogen-bonding capacity, altering target affinity. The 4-fluorophenyl group in introduces electronegativity, which could improve membrane permeability .
Scaffold Variations
- Dihydropyridinone vs. Quinazoline: Quinazoline-based analogues (e.g., 38, 39) showed higher anti-cancer activity in MTT assays, likely due to the planar quinazoline ring enabling stronger π-π stacking with enzyme active sites .
- Benzothiazole Derivatives: Compounds like 8 () replace the dihydropyridinone with a benzothiazole ring, which is electron-deficient and may enhance stability or target selectivity. However, their synthesis yields (54%) suggest optimization challenges compared to dihydropyridinones .
Pharmacological Profiles
- Compound 39 (piperidine sulfonyl, quinazoline core) demonstrated potent activity against multiple cancer cell lines (HCT-1, SF268, MCF-7), suggesting that scaffold and substituent choice synergistically influence efficacy .
- Pyrrolidine sulfonyl derivatives (e.g., the target compound and ) are often prioritized for their balance of solubility and metabolic stability, critical for in vivo applications .
Biological Activity
N-(2-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic compound characterized by its complex structure, which includes a methoxyphenyl group, a pyrrolidine sulfonyl moiety, and a dihydropyridine derivative. This article explores the biological activity of this compound, synthesizing available research findings and potential applications in pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C23H27N3O5S, with a molecular weight of approximately 425.9 g/mol. Its structural features suggest possible interactions with various biological targets, which could lead to enzyme inhibition or receptor binding.
| Property | Details |
|---|---|
| Molecular Formula | C23H27N3O5S |
| Molecular Weight | 425.9 g/mol |
| Functional Groups | Methoxyphenyl, pyrrolidine sulfonyl, dihydropyridine |
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antibacterial Activity : Compounds in the same class have shown moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : Research has highlighted the potential of related compounds to inhibit acetylcholinesterase (AChE) and urease, which are important targets in treating neurodegenerative diseases and urinary disorders .
- Anticancer Properties : Some derivatives have demonstrated anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells .
- Anti-inflammatory Effects : The sulfonamide moiety is often associated with anti-inflammatory properties, making these compounds candidates for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to this compound:
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of synthesized compounds against several bacterial strains. The results indicated that certain derivatives displayed significant inhibitory effects against Salmonella typhi and Bacillus subtilis, suggesting that modifications in the structure could enhance antibacterial potency .
Study 2: Enzyme Inhibition
Another investigation focused on enzyme inhibition properties, revealing that several derivatives exhibited strong inhibitory activity against AChE and urease. This highlights their potential use in treating conditions like Alzheimer's disease and urinary tract infections .
Q & A
Q. What are the critical steps in synthesizing N-(2-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide, and how are intermediates purified?
The synthesis involves multi-step reactions, including:
- Sulfonation : Introducing the pyrrolidine-1-sulfonyl group via sulfonylation under anhydrous conditions.
- Acetamide coupling : Reacting intermediates with 2-methoxyaniline using carbodiimide coupling agents.
- Cyclization : Forming the dihydropyridinone ring under reflux with catalysts like acetic acid. Purification employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization. Reaction progress is monitored via TLC (Rf values tracked using UV visualization) .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR : H and C NMR verify substituent integration (e.g., methoxy protons at ~3.8 ppm, pyrrolidine sulfonyl carbons at ~45-50 ppm).
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass).
- X-ray crystallography : For absolute configuration determination. SHELXL (via SHELX suite) refines crystallographic data, resolving bond angles and torsional strain in the dihydropyridinone ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay variability (e.g., cell line differences, solvent effects). Mitigation strategies include:
- Orthogonal assays : Validate target binding (e.g., SPR for affinity, enzymatic inhibition assays).
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., pyrrolidine sulfonyl vs. morpholine sulfonyl) to isolate pharmacophores.
- Computational docking : Use molecular dynamics (e.g., AutoDock Vina) to predict binding modes to targets like kinase domains .
Q. What experimental design optimizes synthetic yield while minimizing byproducts?
- DOE (Design of Experiments) : Vary temperature (60–120°C), solvent (DMF vs. THF), and catalyst loading (0.1–5 mol%) to identify optimal conditions.
- In-line analytics : Employ ReactIR to monitor reaction kinetics and intermediate stability.
- Byproduct analysis : LC-MS identifies impurities (e.g., over-sulfonated derivatives), guiding stoichiometric adjustments .
Q. How does the sulfonyl-pyrrolidine group influence pharmacokinetic properties?
- Solubility : The sulfonyl group enhances aqueous solubility (logP reduction by ~1.5 units).
- Metabolic stability : Pyrrolidine’s cyclic structure reduces CYP450-mediated oxidation compared to linear amines.
- Permeability : Assess via PAMPA assays; sulfonamide groups may reduce Caco-2 permeability by 30% compared to non-sulfonated analogs .
Methodological Considerations
Q. What strategies validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions.
- HPLC stability assays : Monitor degradation products (e.g., hydrolysis of the acetamide bond at pH 7.4, 37°C).
- Light sensitivity : Use amber vials during storage; UV-vis spectroscopy tracks photodegradation .
Q. How can crystallographic data improve computational modeling of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
